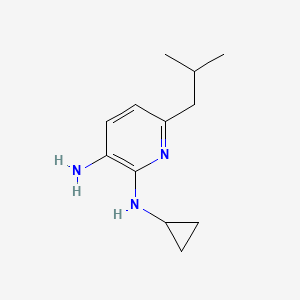
N2-cyclopropyl-6-isobutylpyridine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-cyclopropyl-6-isobutylpyridine-2,3-diamine is a chemical compound with the molecular formula C12H19N3 It is characterized by the presence of a cyclopropyl group, an isobutyl group, and a pyridine ring with two amine groups attached at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-cyclopropyl-6-isobutylpyridine-2,3-diamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the cyclopropyl and isobutyl groups. The amine groups are then introduced through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency. The choice of raw materials and process optimization are crucial for cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N2-cyclopropyl-6-isobutylpyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N2-cyclopropyl-6-isobutylpyridine-2,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N2-cyclopropyl-6-isobutylpyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N2-cyclopropyl-6-isopropylpyridine-2,3-diamine
- N2-cyclopropyl-6-tert-butylpyridine-2,3-diamine
- N2-cyclopropyl-6-methylpyridine-2,3-diamine
Uniqueness
N2-cyclopropyl-6-isobutylpyridine-2,3-diamine is unique due to the presence of the isobutyl group, which imparts specific steric and electronic properties
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-N-cyclopropyl-6-(2-methylpropyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C12H19N3/c1-8(2)7-10-5-6-11(13)12(15-10)14-9-3-4-9/h5-6,8-9H,3-4,7,13H2,1-2H3,(H,14,15) |
InChI Key |
DGCGOPQDZQVVNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=C(C=C1)N)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


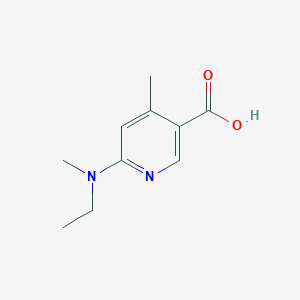
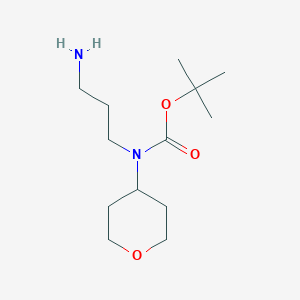

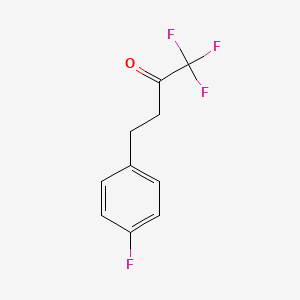
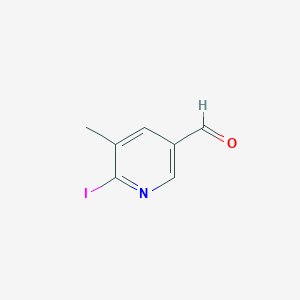
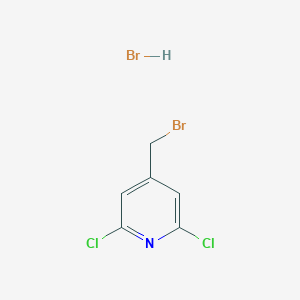
![2-[3-(Trifluoromethyl)cyclobutyl]acetaldehyde](/img/structure/B13012030.png)
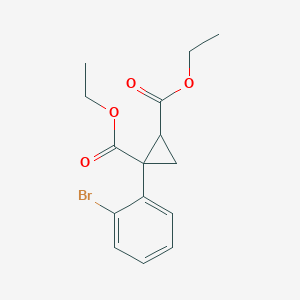
![Tert-butyl 8-(2-ethoxy-2-oxoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13012038.png)
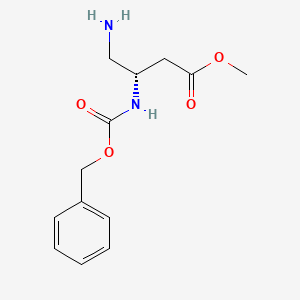

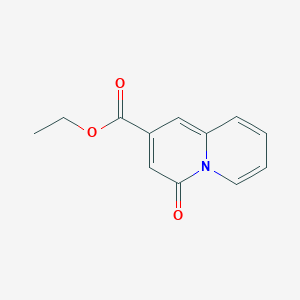
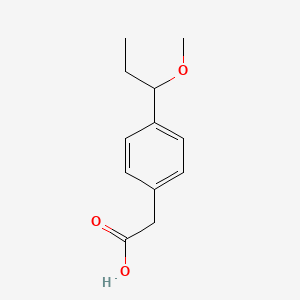
![2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B13012070.png)
